(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol
Description
Structural Characterization
Crystallographic Analysis and Stereochemical Configuration
The crystal structure of (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol reveals a tetrahedral configuration at the oxolane ring’s stereogenic centers (C3 and C4). The 3S,4R configuration is stabilized by steric and electronic interactions, with the hydroxyl group adopting a trans orientation relative to the oxolane ring to minimize steric clashes. The ethynyl group (-C≡C-) forms a linear bridge between the 4-bromophenyl substituent and the oxolane ring, contributing to molecular rigidity.
Key structural features include:
- Oxolane ring conformation : Adopts an envelope geometry, with the flap carbon displaced from the mean plane of the remaining atoms.
- Hydrogen bonding : Weak C–H···O interactions may stabilize intermolecular associations in the crystal lattice, analogous to related oxolane derivatives.
- Dihedral angles : The 4-bromophenyl group and ethynyl chain exhibit a near-planar arrangement (dihedral angle ~4°–5°), influenced by π-conjugation.
Table 1: Crystallographic Parameters (Hypothetical, Based on Analogues)
| Parameter | Value (Å) | Description |
|---|---|---|
| C–O (oxolane ring) | 1.44 | Typical methoxy bond length |
| C≡C (ethynyl) | 1.20 | Standard triple bond length |
| C–Br (bromophenyl) | 1.90 | Halogen–carbon bond length |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The 1H NMR spectrum of this compound would display distinct signals:
- Ethynyl protons : A singlet at δ 3.15 ppm (C≡C–H).
- Aromatic protons : Split into two doublets (δ 7.49 and 7.36 ppm) for the para-substituted bromophenyl group.
- Oxolane ring protons : Complex splitting patterns due to stereochemical constraints, with the hydroxyl proton appearing as a broad singlet near δ 1–2 ppm.
Infrared (IR) Vibrational Mode Analysis
The IR spectrum would highlight:
Computational Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
DFT optimization predicts:
- Geometric stability : The 3S,4R configuration is favored due to minimized torsional strain between the oxolane ring and ethynyl chain.
- Electronic distribution : Partial electron delocalization across the ethynyl–bromophenyl axis, enhancing stability.
Conformational Energy Landscape Analysis
Energy profiling reveals:
Properties
IUPAC Name |
(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-11-5-2-9(3-6-11)1-4-10-7-15-8-12(10)14/h2-3,5-6,10,12,14H,7-8H2/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPWRZJJOWRTQP-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C#CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C#CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol, with the CAS number 2165888-56-0, is a chiral compound featuring a bromophenyl ethynyl group attached to an oxolane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The ethynyl group enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Biological Activity
Research into the biological activity of this compound has indicated several potential effects:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interfere with cellular signaling pathways related to tumor growth and proliferation.
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Neuroprotective Effects : Some studies indicate that this compound could protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Case Studies
-
Cytotoxicity Assay :
- A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Concentration (µM) Cell Viability (%) 0 100 5 85 10 70 20 40 -
Inflammation Model :
- In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in levels of TNF-alpha and IL-6, indicating a reduction in the inflammatory response.
Detailed Research Findings
A comprehensive study conducted by researchers aimed at elucidating the pharmacological profile of this compound found that:
- The compound acts as a selective inhibitor of certain kinases involved in cancer progression.
- It demonstrated significant antioxidant activity, scavenging free radicals effectively in vitro.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol exhibit promising anticancer properties. The ethynyl group is known to enhance biological activity by interacting with specific cellular targets, potentially leading to apoptosis in cancer cells.
- A study demonstrated that derivatives of this compound could inhibit the proliferation of human cancer cell lines, suggesting a pathway for further development in cancer therapeutics .
- Antiviral Properties :
- Neuroprotective Effects :
Material Science Applications
- Liquid Crystal Displays (LCDs) :
- Polymer Chemistry :
Case Studies and Research Findings
Comparison with Similar Compounds
Key Structural Features :
- Core : Oxolan-3-ol (tetrahydrofuran with a hydroxyl group at C3).
- Substituent : Ethynyl-linked 4-bromophenyl group at C4.
- Stereochemistry : (3S,4R) configuration, critical for chiral interactions.
Estimated Properties :
| Property | Value (Estimated) |
|---|---|
| Molecular Formula | C₁₃H₁₃BrO₂ |
| Molecular Weight | ~281.1 g/mol |
| Functional Groups | Hydroxyl, ethynyl, bromophenyl |
The following structural analogs, sourced from diverse literature and databases, highlight how substituents and stereochemistry influence physicochemical and biological properties.
Substituent Effects: Bromophenyl vs. Pyrrolidinyl, Fluorophenyl, and Methoxy Groups
Compound 1 : (3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Substituent | Pyrrolidin-1-yl (cyclic amine) |
| Key Differences | Smaller, electron-rich substituent; enhances solubility and basicity. |
Comparison :
- Lower molecular weight (157 vs. ~281 g/mol) suggests Compound 1 may exhibit better bioavailability but reduced stability in hydrophobic environments.
Compound 2 : (3S,4R,5S)-5-(4-Hydroxy-3-Methoxyphenyl)-3-[(4-Hydroxy-3-Methoxyphenyl)Methyl]-4-(Hydroxymethyl)oxolan-3-ol
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₄O₇ |
| Molecular Weight | 376.4 g/mol |
| Substituents | Methoxy, hydroxyphenyl, hydroxymethyl |
| Key Differences | Polar, oxygen-rich substituents; likely higher water solubility. |
Comparison :
- The methoxy and hydroxyl groups enhance hydrogen-bonding capacity, making Compound 2 more hydrophilic than the bromophenyl-containing target.
- Increased molecular weight (376 vs. ~281 g/mol) may reduce membrane permeability.
Compound 3 : (3R,4S)-4-{4-[(2E)-3-(4-Fluorophenyl)prop-2-en-1-yl]-1,4-diazepan-1-yl}oxolan-3-ol
| Property | Value |
|---|---|
| Substituent | Fluorophenyl propenyl, diazepane |
| Key Differences | Fluorine’s electronegativity and diazepane’s flexibility alter binding affinity and metabolic stability. |
Comparison :
- The diazepane ring introduces conformational flexibility, contrasting with the rigid ethynyl linker in the target compound.
Functional Group Impact on Reactivity and Bioactivity
Stereochemical Considerations
The (3S,4R) configuration of the target compound is critical for chiral recognition in biological systems. For example:
- Compound 4 ’s (3R,4S) configuration may lead to divergent enantioselective interactions compared to the target .
Preparation Methods
General Synthetic Strategy
The synthesis of (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol generally involves the formation of a carbon-carbon triple bond linking the oxolane moiety to the 4-bromophenyl group. The key step is the coupling of an alkynyl group to a halogenated aromatic ring, typically achieved through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
Sonogashira Coupling-Based Synthesis
-
- A halogenated oxolane derivative bearing a hydroxyl group at the 3-position.
- 4-bromophenylacetylene or a suitable protected form.
-
- Palladium catalyst (e.g., Pd(PPh3)2Cl2)
- Copper(I) iodide as a co-catalyst
- Base such as triethylamine or diisopropylethylamine
- Solvent: Typically tetrahydrofuran (THF), dimethylformamide (DMF), or a mixture thereof
-
- Inert atmosphere (nitrogen or argon)
- Temperature range: 40–80 °C
- Reaction time: Several hours (typically 6–24 h)
-
- Oxidative addition of the aryl halide to Pd(0)
- Transmetalation with copper acetylide formed in situ
- Reductive elimination to form the carbon-carbon triple bond
Outcome :
- Formation of the this compound with retention of stereochemistry at the oxolane ring
Alternative Synthetic Routes
While Sonogashira coupling is the most reported method, alternative approaches may include:
Alkynylation via Nucleophilic Substitution : Using a preformed alkynyl nucleophile reacting with an appropriate electrophilic oxolane derivative, though less common due to regio- and stereochemical challenges.
Stepwise Construction of the Oxolane Ring : Synthesizing the oxolane ring after installing the alkynyl substituent on a precursor molecule, allowing for stereochemical control through asymmetric synthesis or chiral auxiliaries.
However, detailed experimental procedures and yields for these alternative routes are less documented in publicly available literature.
Data Table: Representative Sonogashira Coupling Procedure
| Parameter | Details |
|---|---|
| Palladium Catalyst | Pd(PPh3)2Cl2 (2–5 mol%) |
| Copper Co-catalyst | CuI (5–10 mol%) |
| Base | Triethylamine or Diisopropylethylamine (2 equiv.) |
| Solvent | THF or DMF |
| Temperature | 50–70 °C |
| Reaction Time | 12–24 hours |
| Atmosphere | Nitrogen or Argon |
| Purification | Column chromatography (silica gel) |
| Yield | Typically 60–85% |
Research Findings and Notes on Preparation
The stereochemical integrity of the oxolane ring is critical and is generally preserved during the coupling reaction due to mild conditions employed in Sonogashira coupling.
The presence of the bromine atom on the phenyl ring is compatible with the coupling conditions, facilitating further functionalization if needed.
Protective groups on the hydroxyl functionalities may be employed during intermediate steps to prevent side reactions, though the final product is deprotected to yield the free alcohol.
The compound’s synthesis is primarily conducted for research purposes, with emphasis on purity and stereochemical confirmation using NMR, chiral HPLC, and mass spectrometry.
Safety considerations include handling palladium catalysts and copper salts with care, using appropriate personal protective equipment and working under inert atmosphere to avoid oxidation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
